2-amino-N-(3-methylphenyl)benzamide
Overview
Description
2-amino-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a crucial building block in medicinal chemistry and serves as an intermediate in the synthesis of various drug candidates. This compound is characterized by the presence of an amino group and a benzamide group attached to a benzene ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
2-Amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known to be a crucial raw material and intermediate in the synthesis of many drug candidates .
Result of Action
It is known to be a crucial building block in the synthesis of many drug candidates .
Action Environment
It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 2-amino-N-(3-methylphenyl)benzamide:
Route 1: This involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.
Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction conditions, leading to high yields and selectivity. By optimizing the reaction conditions, the compound can be synthesized with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
2-amino-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include benzoic anhydride, benzoyl chloride, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-amino-N-(3-methylphenyl)benzamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound has a similar structure but differs in the position of the amino group.
2,3-dimethoxybenzamide: This compound has methoxy groups instead of an amino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXETNDOIBMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368767 | |
Record name | 2-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22312-62-5 | |
Record name | 2-Amino-N-(3-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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